molecular formula C9H11N5 B15274091 3-Methyl-1-(pyrazin-2-ylmethyl)-1h-pyrazol-4-amine

3-Methyl-1-(pyrazin-2-ylmethyl)-1h-pyrazol-4-amine

Cat. No.: B15274091
M. Wt: 189.22 g/mol
InChI Key: XOOSUDIKDVTRMC-UHFFFAOYSA-N
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Description

3-Methyl-1-(pyrazin-2-ylmethyl)-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a pyrazinylmethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both pyrazole and pyrazine rings in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(pyrazin-2-ylmethyl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or β-ketoesters under acidic or basic conditions.

    Introduction of the Pyrazinylmethyl Group: The pyrazinylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a pyrazole derivative with a pyrazinylmethyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent selection to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(pyrazin-2-ylmethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Pyrazinylmethyl halides, bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups to the pyrazinylmethyl moiety.

Scientific Research Applications

3-Methyl-1-(pyrazin-2-ylmethyl)-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Agrochemicals: It can be used in the synthesis of herbicides and pesticides due to its potential biological activity against various pests.

    Materials Science: The compound’s unique structure allows it to be used in the development of novel materials with specific electronic and photophysical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(pyrazin-2-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The pyrazole and pyrazine rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-4-amine: Similar structure but with a pyridine ring instead of a pyrazine ring.

    3-Methyl-1-(pyrazin-2-yl)-1H-pyrazol-4-amine: Similar structure but without the methyl group on the pyrazole ring.

Uniqueness

3-Methyl-1-(pyrazin-2-ylmethyl)-1H-pyrazol-4-amine is unique due to the presence of both pyrazole and pyrazine rings, which confer distinct chemical reactivity and biological activity. The pyrazinylmethyl group provides additional sites for chemical modification, enhancing its versatility in various applications.

Properties

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

3-methyl-1-(pyrazin-2-ylmethyl)pyrazol-4-amine

InChI

InChI=1S/C9H11N5/c1-7-9(10)6-14(13-7)5-8-4-11-2-3-12-8/h2-4,6H,5,10H2,1H3

InChI Key

XOOSUDIKDVTRMC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)CC2=NC=CN=C2

Origin of Product

United States

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